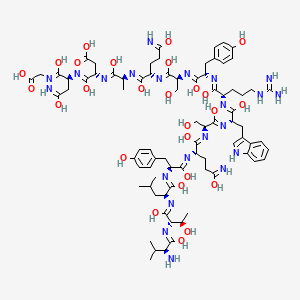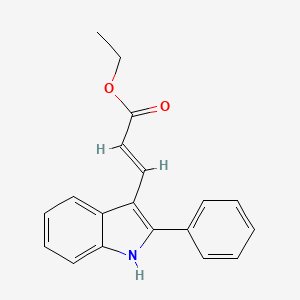
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acrylate ester, making it a potentially interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate typically involves the condensation of an indole derivative with an appropriate acrylate ester. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. This is followed by esterification with ethyl acrylate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+ |
InChI Key |
SNGZGQLRNGHEQX-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



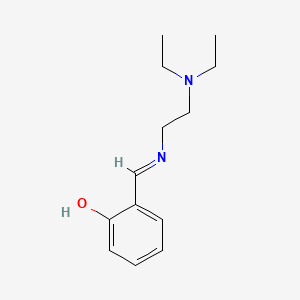
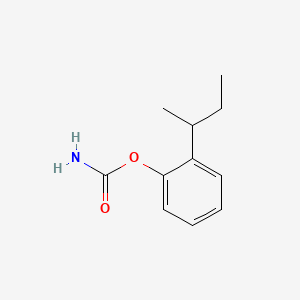



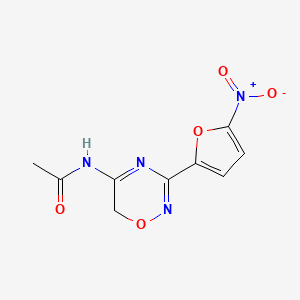
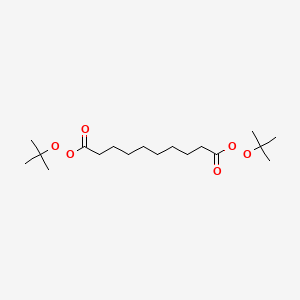
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

